

Structural Confirmation of Neocarrabiose Sulfate: A High-Resolution NMR Guide

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Compound of Interest

Compound Name:	Neocarrabiose-4-O-sulfate sodium salt
CAS No.:	108321-76-2
Cat. No.:	B562282

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Executive Summary

Neocarrabiose-4-sulfate (

-D-Gal

-4S-(1

4)-3,6-anhydro-D-Gal

) is the fundamental repeating disaccharide unit of

-carrageenan. In drug development—particularly for antiviral and anticoagulant applications—verifying the sulfation pattern and glycosidic linkage of this moiety is critical.

While Mass Spectrometry (MS) provides molecular weight, it often fails to distinguish between sulfation regioisomers (e.g., 2-sulfate vs. 4-sulfate). Standard 1D

H NMR suffers from severe signal overlap in the carbohydrate "bulk region" (3.5–4.5 ppm).

This guide details the structural confirmation of neocarrabiose sulfate using Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We compare this 2D approach against traditional methods and provide a self-validating experimental protocol.

Part 1: Comparative Analysis (Why 2D NMR?)

The following table contrasts the efficacy of 2D NMR (COSY/HSQC) against standard 1D H NMR and MS for sulfated disaccharide analysis.

Table 1: Technique Performance Comparison

Feature	1D H NMR	Mass Spectrometry (MS)	2D NMR (COSY + HSQC)
Primary Output	Purity check, Anomeric ID	Molecular Weight (MW)	Atom-specific connectivity
Sulfation Site ID	Difficult (Peak overlap)	Indirect (Fragmentation)	Definitive (Deshielding shifts)
Stereochemistry	Partial (vs coupling)	None	Complete (-coupling + correlations)
Resolution	Low (Crowded 3.5-4.5 ppm)	High (m/z)	High (Dispersed in C dimension)
Sample Requirement	~1-2 mg	<0.1 mg	5-10 mg (for optimal C detection)

The "Overlap" Problem

In 1D NMR, the ring protons (H2, H3, H4, H5) of galactose residues cluster between 3.5 and 4.2 ppm. Without 2D correlation, assigning the specific H4 proton attached to the sulfate group is speculative. HSQC resolves this by spreading these signals into the carbon dimension, where the sulfated carbon (C4) and the anhydro-bridge carbons are distinct.

Part 2: Experimental Protocol

This protocol is designed for the structural elucidation of

-neocarrabiose-4-sulfate.

Sample Preparation

- Solvent: Dissolve 5–10 mg of the oligosaccharide in 0.6 mL of Deuterium Oxide (D₂O, 99.96% D).
- Lyophilization: Exchange the sample twice with D₂O and lyophilize to remove exchangeable hydroxyl protons (OH) and reduce the HDO (water) signal.
- Internal Standard: Add 1 μL of 1% TSP (trimethylsilylpropanoic acid) or DSS as a chemical shift reference (0.00 ppm).
- Tube: Transfer to a high-precision 5 mm NMR tube.

Instrument Parameters (600 MHz recommended)

- Temperature: 298 K (25°C) or 338 K (65°C) to shift the water peak if it obscures anomeric signals.
- 1D
 - H: Pulse angle 30°, relaxation delay (D1) 2s.
- 2D COSY (gCOSY):
 - Matrix: 2048 (F2) x 256 (F1).
 - Scans: 8–16 per increment.
 - Goal: Trace the scalar coupling network (H1 vs H2)

H3...).

- 2D HSQC (

H-

C):

- Matrix: 2048 (F2) x 256 (F1).
- Optimization: Set coupling constant

= 145 Hz.

- Goal: Correlate protons to their attached carbons.[1]

Part 3: Data Interpretation & Structural Logic

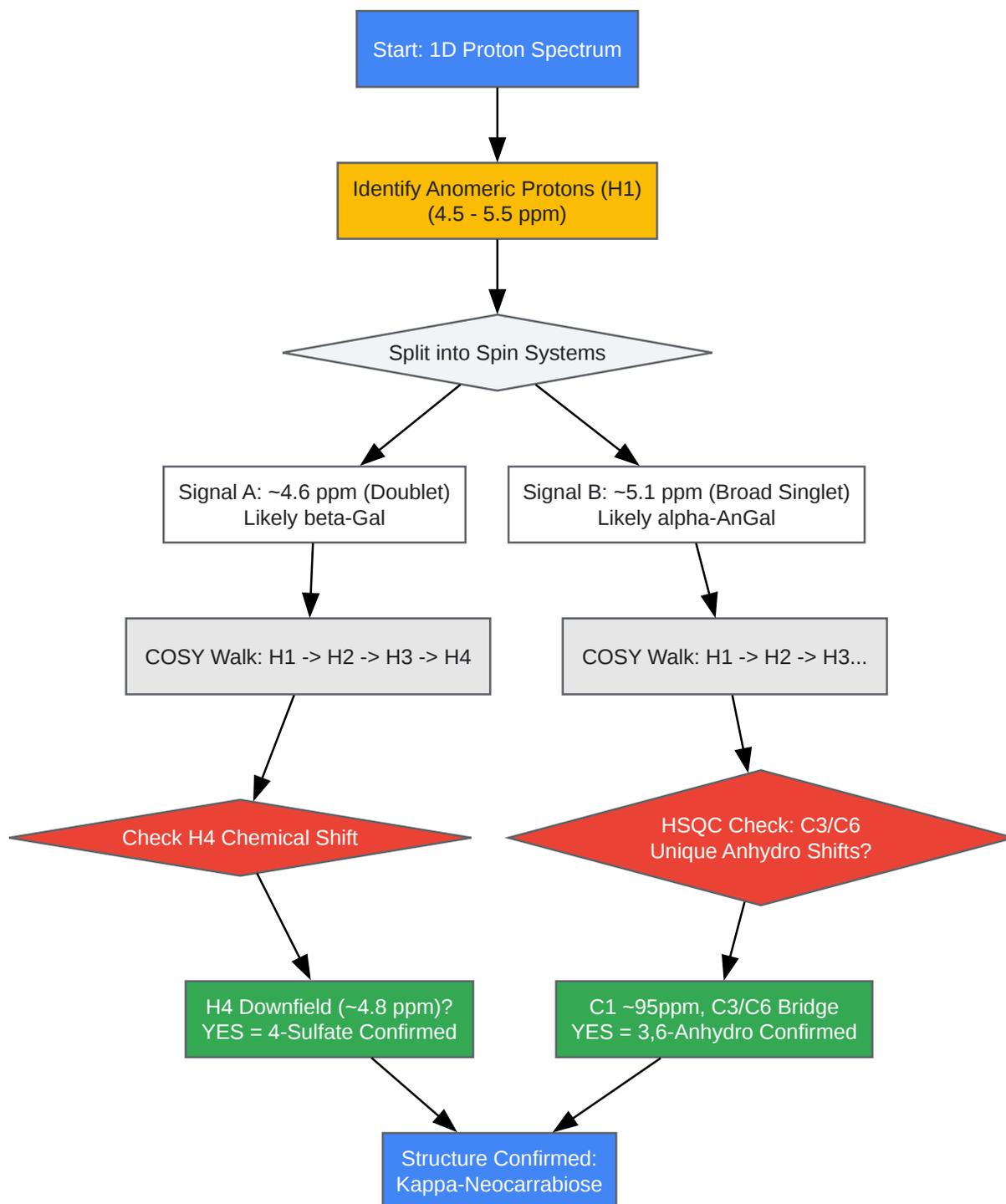
The structural confirmation relies on identifying two distinct spin systems: the G4S unit (

-D-galactose-4-sulfate) and the DA unit (3,6-anhydro-

-D-galactose).

The Logic Workflow

The following diagram illustrates the decision process for assigning the structure based on spectral data.



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Figure 1: Logic flow for assigning neocarrabiose sulfate using NMR data.

Key Assignments (Reference Data)

Use the table below to validate your experimental shifts. Deviations of

0.05 ppm (

H) or

1.0 ppm (

C) are acceptable depending on concentration and temperature.

Table 2: Characteristic Chemical Shifts (

, ppm) for

-Neocarrabiose Sulfate

Residue	Position	H (ppm)	C (ppm)	Diagnostic Feature
G4S (-D-Gal-4S)	1	4.60	105.4	-anomeric config (Large ~7-8 Hz)
	2	3.65	73.0	
	3	3.78	76.5	
	4	4.80	76.5	Deshielded by Sulfate (vs ~4.1 in unsulfated)
	5	3.75	77.0	
	6	3.70	63.5	
	DA (3,6-An-Gal)	1	5.11	95.0
2		4.10	72.0	
3		4.50	83.0	Part of anhydro bridge
4		4.20	80.0	Linkage site (Glycosidic bond)
5		4.60	78.0	
6		4.25	71.5	High field shift typical of 3,6- anhydro bridge

(Data derived from consensus of Van de Velde et al. [1] and Jouanneau et al. [2])

Step-by-Step Confirmation Analysis

Step 1: The Anomeric Region (HSQC) Locate the two cross-peaks in the anomeric region (

H 4.5–5.5 ppm /

C 90–105 ppm).

- Observation: You should see one signal at

5.11 /

95.0. This low-field proton / high-field carbon is characteristic of the

-anomer of the 3,6-anhydrogalactose (DA) unit.

- Observation: The second signal at

4.60 /

105.4 indicates the

-anomer of the Galactose (G4S) unit.

Step 2: Tracing the G4S Unit (COSY) Start at G4S-H1 (4.60 ppm). Follow the COSY cross-peaks:

- H1 correlates to H2 (~3.65).
- H2 correlates to H3 (~3.78).
- H3 correlates to H4.
- Critical Check: The H4 proton will appear significantly downfield at ~4.80 ppm. In unsulfated galactose, H4 appears near 4.1 ppm. This +0.7 ppm shift is the definitive proof of sulfation at position 4.

Step 3: Confirming the Anhydro Bridge (HSQC) The 3,6-anhydro ring creates a unique bicyclic rigidity.

- Check the carbon chemical shifts for the DA unit.

- C3 (~83 ppm) and C6 (~71.5 ppm) are chemically distinct from standard galactose. The HSQC cross-peak for DA-H1 (5.11 ppm) confirms the unit identity.

Part 4: Experimental Workflow Visualization



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Figure 2: Standard operating procedure for NMR structural analysis.

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